molecular formula C9H6Cl2N2O2 B8132457 2,5-dichloro-7-methoxy-1H-quinazolin-4-one

2,5-dichloro-7-methoxy-1H-quinazolin-4-one

Cat. No.: B8132457
M. Wt: 245.06 g/mol
InChI Key: VQULVZJHJMUBLB-UHFFFAOYSA-N
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Description

2,5-Dichloro-7-methoxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-7-methoxy-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2,5-dichloro-3-methoxybenzoyl chloride with anthranilic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-7-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes essential for cell wall synthesis. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells. The compound’s ability to bind to specific receptors and enzymes underlies its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-7-methoxy-1H-quinazolin-4-one’s unique combination of chlorine and methoxy substituents contributes to its distinct chemical and biological properties. This specific substitution pattern enhances its potential as a versatile compound in scientific research and therapeutic applications .

Properties

IUPAC Name

2,5-dichloro-7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-4-2-5(10)7-6(3-4)12-9(11)13-8(7)14/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQULVZJHJMUBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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